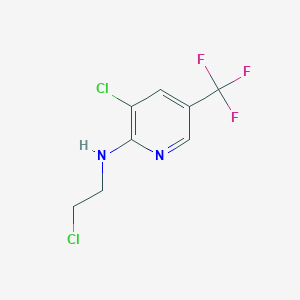

2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine

Vue d'ensemble

Description

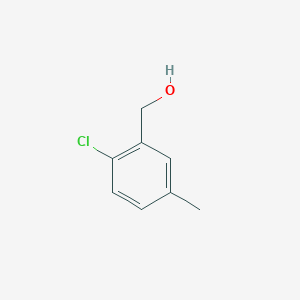

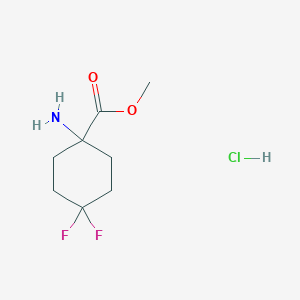

“2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives . It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with chloro and trifluoromethyl groups .

Synthesis Analysis

The synthesis of this compound could involve various methods. One possible method could be the direct fluorination of 2-chloro-5-trichloromethylpyridine . Another potential method could involve the assembly of pyridine from a trifluoromethyl-containing building block . The exact method would depend on the desired target compound .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with chloro and trifluoromethyl groups . The presence of these groups is thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis

This compound can act as a reactant in various chemical reactions. For instance, it can participate in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . The exact reactions it undergoes would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, it might have a certain melting point, boiling point, and density . The presence of the chloro and trifluoromethyl groups could influence these properties .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One of the primary applications of 2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine in scientific research is in the synthesis of heterocyclic compounds. For example, Palamarchuk et al. (2019) demonstrated its use in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines through nucleophilic substitution with various amines, leading to previously unknown derivatives with potential pharmacological significance Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019.

Photochemical Transformations

Another innovative application of this compound is found in the study of its photochemical transformation properties. Wakeham et al. (2021) explored the oxidative photocyclization of a derivative, showing its potential as a new class of herbicidal pyrrolodipyridines. These compounds, resulting from exposure to UV-B light, were identified as potent inhibitors of the herbicide target enzyme phytoene desaturase, offering insights into novel agricultural chemical development Wakeham, Lim, Lindell, Laber, Hain, Jeschke, & Hey, 2021.

Development of Anticancer Agents

Research into anticancer agents has also benefited from the applications of this compound. Vinayak et al. (2017) described the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which were then screened for in vitro anticancer activity. This study highlights the potential for developing new classes of anticancer agents based on functionalized pyridine derivatives Vinayak, Sudha, & Lalita Kumar, 2017.

Advancements in Material Science

Further extending its application, the compound has found use in the synthesis of materials with specific photophysical properties. Patil et al. (2011) explored the synthesis of pyrazolopyridine annulated heterocycles, examining the effect of substituents on photophysical properties. Such research contributes to the development of materials with potential applications in optoelectronics and fluorescent markers Patil, Shelar, & Toche, 2011.

Safety and Hazards

Orientations Futures

The demand for compounds like this has been increasing, especially in the fields of agrochemicals and pharmaceuticals . Future research might focus on developing new synthetic methods, investigating potential applications, and improving our understanding of their interactions with biological systems .

Propriétés

IUPAC Name |

3-chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F3N2/c9-1-2-14-7-6(10)3-5(4-15-7)8(11,12)13/h3-4H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUFGQOMCAKVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B1429575.png)

![5-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1429580.png)

![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)